1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide
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Overview
Description
1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide is an organic compound with the molecular formula C16H18BrNO2 and a molar mass of 336.22 g/mol . It is typically found as a white crystalline powder and is soluble in water, alcohol, and ketone solvents . This compound is known for its versatility in chemical research and industrial applications.
Preparation Methods
The synthesis of 1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide involves several steps. One common method includes the reaction of 1-methylpyridine with bromoethanol, followed by an acidic cyclization reaction . The reaction conditions typically involve an inert atmosphere and room temperature storage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst, reducing agent, ligand, or precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide involves its interaction with molecular targets and pathways. As a catalyst or ligand, it can facilitate various chemical reactions by stabilizing transition states or intermediates. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridinium bromide can be compared with other similar compounds, such as:
1-(2-Ethoxy-2-oxoethyl)pyridinium bromide: This compound has a similar structure but lacks the benzyl group, which may affect its reactivity and applications.
1-(Ethoxycarbonylmethyl)pyridinium bromide: Another related compound with slight structural differences that can influence its chemical behavior and uses.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
ethyl 2-(1-benzylpyridin-1-ium-2-yl)acetate;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18NO2.BrH/c1-2-19-16(18)12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14;/h3-11H,2,12-13H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHXOLAHCGRKCP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=[N+]1CC2=CC=CC=C2.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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